molecular formula C18H19NO2 B5179448 1-(4-phenoxybutanoyl)indoline

1-(4-phenoxybutanoyl)indoline

Cat. No. B5179448
M. Wt: 281.3 g/mol
InChI Key: MVZTUHKDUZSHSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-phenoxybutanoyl)indoline is a chemical compound with a molecular formula of C20H21NO2. It is a synthetic compound that has been studied for its potential applications in scientific research.

Mechanism of Action

1-(4-phenoxybutanoyl)indoline is believed to act as a selective serotonin receptor agonist. Specifically, it activates the 5-HT1A receptor, which is a subtype of the serotonin receptor. Activation of the 5-HT1A receptor has been shown to have anxiolytic, antidepressant, and neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-phenoxybutanoyl)indoline can have a variety of biochemical and physiological effects. These include anxiolytic and antidepressant effects, as well as neuroprotective effects. Additionally, it has been shown to improve learning and memory in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-phenoxybutanoyl)indoline in lab experiments is its selective activation of the 5-HT1A receptor. This allows researchers to study the effects of serotonin receptor activation without the confounding effects of activation of other serotonin receptor subtypes. One limitation is the limited availability of the compound, which can make it difficult and expensive to obtain for research purposes.

Future Directions

There are several future directions for research on 1-(4-phenoxybutanoyl)indoline. One area of research is its potential as a treatment for anxiety and depression. Another area of research is its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-phenoxybutanoyl)indoline and its effects on learning and memory.

Synthesis Methods

1-(4-phenoxybutanoyl)indoline can be synthesized using a variety of methods. One common method involves the reaction of 4-phenoxybutyric acid with indoline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). Another method involves the reaction of 4-phenoxybutyryl chloride with indoline in the presence of a base such as triethylamine. Both methods result in the formation of 1-(4-phenoxybutanoyl)indoline as a white solid.

Scientific Research Applications

1-(4-phenoxybutanoyl)indoline has been studied for its potential applications in scientific research. One area of research is its potential as a selective serotonin receptor agonist. Studies have shown that 1-(4-phenoxybutanoyl)indoline can activate the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. Other areas of research include its potential as a neuroprotective agent and its effects on learning and memory.

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-4-phenoxybutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c20-18(11-6-14-21-16-8-2-1-3-9-16)19-13-12-15-7-4-5-10-17(15)19/h1-5,7-10H,6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZTUHKDUZSHSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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